4-(1-Bromoethyl)-4'-fluoro-1,1'-biphenyl
Description
Properties
CAS No. |
53588-07-1 |
|---|---|
Molecular Formula |
C14H12BrF |
Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-10H,1H3 |
InChI Key |
HORIKVLWDGXBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Photo-Triggered Decarboxylative Bromination
The most direct method involves the halodecarboxylation of 4-(1-carboxyethyl)-4'-fluoro-1,1'-biphenyl using N-bromosuccinimide (NBS) under ultraviolet light. This protocol, adapted from green chemistry principles, employs cerium(III) chloride (CeCl₃) as a Lewis acid catalyst and tert-butoxide (t-BuONa) as a base in aqueous media.
Reaction Mechanism :
- Photoexcitation : UV light cleaves NBS to generate bromine radicals.
- Decarboxylation : The carboxylic acid group undergoes radical-mediated decarboxylation, forming a secondary alkyl radical.
- Bromination : The alkyl radical abstracts a bromine atom from NBS, yielding the bromoethyl product.
Optimization Insights :
- Catalyst Loading : CeCl₃ (10 mol%) enhances reaction efficiency by stabilizing intermediate radicals.
- Solvent System : Aqueous solutions minimize side reactions, achieving 81–92% yields .
- Temperature : Room temperature (20–25°C) prevents thermal degradation of the biphenyl backbone.
Table 1. Halodecarboxylation Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Substrate | 4-(1-Carboxyethyl)-4'-fluoro-1,1'-biphenyl | |
| Brominating Agent | NBS (1.1 eq) | |
| Catalyst | CeCl₃ (10 mol%) | |
| Base | t-BuONa (30 mol%) | |
| Solvent | H₂O | |
| Yield | 81–92% |
Bromination of Ethyl-Substituted Biphenyl Intermediates
Sodium Bromate–Sodium Bisulfite Bromination
A scalable approach involves brominating 4-ethyl-4'-fluoro-1,1'-biphenyl using sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) in ethyl acetate/water biphasic systems.
Procedure :
- Oxidative Bromination : NaBrO₃ oxidizes NaHSO₃ to generate in situ HBr, which brominates the ethyl group.
- Temperature Control : Reactions conducted at 0–20°C suppress polybromination byproducts.
Key Observations :
- Stoichiometry : A 3:1 molar ratio of NaBrO₃ to substrate ensures complete conversion.
- Byproduct Mitigation : ≤0.2% 4,4'-dibromoethyl impurity is achieved via precise cooling.
Table 2. Bromination Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Substrate | 4-Ethyl-4'-fluoro-1,1'-biphenyl | |
| Brominating Agents | NaBrO₃/NaHSO₃ (3:1 eq) | |
| Solvent | Ethyl acetate/H₂O | |
| Temperature | 0–20°C | |
| Yield | 91.7–93% |
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
Palladium-Catalyzed Coupling
While not directly cited in the provided sources, Suzuki coupling is a plausible route for constructing the biphenyl core. This hypothetical method involves:
- Boronic Acid Preparation : 4-Fluorophenylboronic acid.
- Coupling Partner : 1-Bromo-4-(1-bromoethyl)benzene.
- Catalysis : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/Na₂CO₃(aq).
Advantages :
- Regioselectivity : Ensures precise attachment of substituents.
- Functional Group Tolerance : Compatible with halogens and alkyl groups.
Limitations :
- Requires pre-functionalized bromoethyl and fluorophenyl precursors.
Friedel-Crafts Alkylation Followed by Bromination
Ethylation of 4-Fluorobiphenyl
A two-step sequence:
- Alkylation : React 4-fluoro-1,1'-biphenyl with ethylene gas under AlCl₃ catalysis.
- Bromination : HBr gas or PBr₃ introduces the bromoethyl group.
Challenges :
- Carbocation Rearrangements : Risk of forming iso-propyl byproducts.
- Low Yields : ~50–60% due to competing side reactions.
Comparative Analysis of Methodologies
Table 3. Method Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Halodecarboxylation | 81–92 | High | Moderate |
| NaBrO₃ Bromination | 91–93 | Industrial | Low |
| Suzuki Coupling | ~70* | Medium | High |
| Friedel-Crafts | 50–60 | Low | Low |
*Hypothetical estimate based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation reactions: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), or primary amines in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: 4-(1-Hydroxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Cyanoethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Aminoethyl)-4’-fluoro-1,1’-biphenyl.
Oxidation: 4-(1-Carboxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Formylethyl)-4’-fluoro-1,1’-biphenyl.
Reduction: 4-Ethyl-4’-fluoro-1,1’-biphenyl.
Scientific Research Applications
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromoethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the bromoethyl group may undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins, while the fluoro group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (2f) : Features a bromomethyl (-CH2Br) group at the 4-position. This compound exhibits a molecular weight of 277.13 g/mol and a higher synthetic yield (73%) compared to its meta-substituted counterpart (2g, 48% yield). The para-substitution minimizes steric hindrance, facilitating efficient coupling reactions .
- 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (2g) : Substitution at the 3-position introduces steric challenges, reflected in its lower yield (48%). The ¹H NMR spectrum (δ 7.56–7.54 ppm for aromatic protons) differs from 2f (δ 7.57–7.45 ppm), indicating distinct electronic environments .
- Its ¹⁹F NMR signal appears at δ -160 to -170 ppm in CDCl3 .
Electronic Effects of Fluorine
- 4-Fluoro-4'-methyl-1,1'-biphenyl: The electron-withdrawing fluorine at the 4'-position enhances the compound’s polarity and stability. Fluorine’s inductive effect lowers the HOMO and LUMO energies in related fluorinated biphenyls, as seen in FDPAVBi, a blue-light-emitting material where fluorine induces a 7 nm blue shift in fluorescence compared to non-fluorinated analogs .
- 4-(2-Bromoethyl)-1,1'-biphenyl : Lacking the 4'-fluoro substituent, this compound (MW 261.16 g/mol) exhibits reduced electronic modulation, highlighting the role of fluorine in tuning reactivity and photophysical properties .
Chain Length and Reactivity
- This compound vs. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: The ethyl chain in the former increases molecular flexibility and may alter reaction pathways.
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